lithium(1+) 5,6-dichloropyridazine-3-carboxylate
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Overview
Description
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is a chemical compound with the molecular formula C5H3Cl2LiN2O2. It is a lithium salt of 5,6-dichloropyridazine-3-carboxylic acid. This compound is part of the pyridazine family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5,6-dichloropyridazine-3-carboxylate typically involves the reaction of 5,6-dichloropyridazine-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include a temperature range of 0-50°C and a solvent like water or an organic solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The exact mechanism of action of lithium(1+) 5,6-dichloropyridazine-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium 4,6-dichloropyridazine-3-carboxylate
- Lithium 5-chloropyridazine-3-carboxylate
- Lithium 6-chloropyridazine-3-carboxylate
Uniqueness
Lithium(1+) 5,6-dichloropyridazine-3-carboxylate is unique due to the presence of two chlorine atoms at the 5 and 6 positions of the pyridazine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
2763780-73-8 |
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Molecular Formula |
C5HCl2LiN2O2 |
Molecular Weight |
198.9 |
Purity |
95 |
Origin of Product |
United States |
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